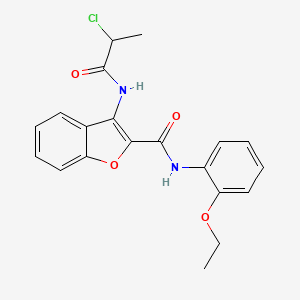

3-(2-chloropropanamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide

Description

3-(2-Chloropropanamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic benzofuran-derived carboxamide featuring a 2-ethoxyphenyl group at the carboxamide position and a 2-chloropropanamido substituent at the 3-position of the benzofuran core. The chlorine atom on the propanamido chain introduces electron-withdrawing effects, while the ethoxy group contributes to lipophilicity. Such structural motifs are common in medicinal chemistry for tuning pharmacokinetic properties or targeting specific biological interactions.

Properties

IUPAC Name |

3-(2-chloropropanoylamino)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O4/c1-3-26-16-11-7-5-9-14(16)22-20(25)18-17(23-19(24)12(2)21)13-8-4-6-10-15(13)27-18/h4-12H,3H2,1-2H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLTXVYIBJWDBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloropropanamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of Benzofuran Core: Starting with a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.

Amidation: Introduction of the 2-chloropropanamido group through amidation reactions using appropriate reagents and catalysts.

Ethoxyphenyl Substitution: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the ethoxyphenyl group.

Reduction: Reduction reactions could target the amide or other functional groups.

Substitution: Various substitution reactions, such as nucleophilic or electrophilic substitutions, can modify the compound’s structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

Substitution: Reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(2-chloropropanamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide may have various applications in scientific research, including:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigated for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chloropropanamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with two closely related analogs to highlight structural and physicochemical distinctions.

Comparison with 3-(2-Chloroacetamido)-N-(2-Ethoxyphenyl)-1-Benzofuran-2-Carboxamide

- Structural Difference : The acetamido group in this analog has a shorter two-carbon chain (chloroacetamido: CH₂ClCO-) compared to the three-carbon 2-chloropropanamido substituent in the target compound.

- Impact on Properties: Molecular Weight: The shorter chain reduces the molecular weight to 372.81 g/mol (C₁₉H₁₇ClN₂O₄) versus an estimated ~405 g/mol for the target compound (assuming C₂₀H₁₉ClN₂O₄) . Lipophilicity: The additional methylene group in the target compound may increase logP, enhancing membrane permeability.

- Synthetic Relevance : Both compounds likely share synthetic routes involving amide coupling, but the chloroacetamido analog may exhibit higher reactivity due to reduced steric bulk .

Comparison with 3-(3,3-Diphenylpropanamido)-N-(2-Ethoxyphenyl)-1-Benzofuran-2-Carboxamide

- Structural Difference : This analog replaces the chlorinated propanamido group with a 3,3-diphenylpropanamido moiety.

- Impact on Properties: Molecular Weight: The diphenyl substitution significantly increases molecular weight to 504.58 g/mol (C₃₂H₂₈N₂O₄) versus the target compound . Lipophilicity: The aromatic rings enhance hydrophobicity (logP > 6), which may reduce aqueous solubility but improve binding to hydrophobic pockets.

- Functional Implications : The bulky diphenyl group may limit bioavailability but could improve selectivity for targets requiring large hydrophobic interfaces .

Data Table: Structural and Physicochemical Comparison

*Estimated based on structural similarity.

Research Implications and Notes

- Synthetic Challenges : The target compound’s chloropropanamido group may require precise reaction conditions to avoid side reactions, such as elimination or hydrolysis, compared to the simpler chloroacetamido analog .

- Biological Potential: While the diphenyl analog’s bulkiness may limit its utility in certain assays, its structural complexity could be advantageous in targeting specific protein domains .

- Safety and Use : All compounds discussed are labeled for research use only, emphasizing their experimental而非 therapeutic status .

Biological Activity

3-(2-chloropropanamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of cancer therapeutics and protein kinase inhibition. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Molecular Formula : C_{17}H_{18}ClN_{3}O_{3}

- Molecular Weight : 347.79 g/mol

The presence of a benzofuran moiety and a chloroacetamide group suggests potential interactions with biological targets, particularly in cancer cells.

Research indicates that compounds similar to this compound may exert their effects through the inhibition of specific protein kinases, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). This inhibition can lead to reduced angiogenesis, which is crucial for tumor growth and metastasis.

Key Mechanisms:

- VEGFR-2 Inhibition : Targeting VEGFR-2 can disrupt the signaling pathways responsible for angiogenesis.

- Induction of Apoptosis : The compound may promote apoptosis in cancer cells, leading to cell death.

- Cell Cycle Arrest : Research shows that certain derivatives can induce cell cycle arrest at the G2/M phase, further inhibiting cancer cell proliferation.

Biological Activity Data

Recent studies have evaluated the cytotoxicity and biological activity of related compounds against various human cancer cell lines. The following table summarizes key findings:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 4b | HeLa (Cervical) | 15.0 | VEGFR-2 inhibition; apoptosis induction |

| Compound 4b | DLD1 (Colorectal) | 22.5 | Cell cycle arrest; caspase activation |

| Compound 4b | HepG2 (Liver) | 20.0 | Induction of necrosis and apoptosis |

Case Studies

-

Study on VEGFR-2 Inhibition :

A recent publication detailed the synthesis and evaluation of several compounds targeting VEGFR-2. Among these, a derivative similar to our compound exhibited significant inhibitory activity comparable to sorafenib, a well-known VEGFR-2 inhibitor. The study demonstrated that this compound could effectively reduce tumor growth in vitro by disrupting angiogenic signaling pathways . -

Cytotoxicity Assessment :

In vitro studies conducted on HeLa cells indicated that the compound not only inhibited cell proliferation but also induced significant apoptotic effects as evidenced by increased caspase activity and changes in cell morphology . This suggests a robust mechanism for inducing cancer cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.